![molecular formula C21H19N B3348057 9-Benzyl-10-methyl-9,10-dihydroacridine CAS No. 150787-21-6](/img/structure/B3348057.png)
9-Benzyl-10-methyl-9,10-dihydroacridine
Overview
Description
9-Benzyl-10-methyl-9,10-dihydroacridine is a chemical compound . It is a derivative of 10-Methyl-9,10-dihydroacridine .
Synthesis Analysis
The synthesis of 9-Benzyl-10-methyl-9,10-dihydroacridine involves the reaction of methyl magnesium iodide with N-benzylacridinium bromide . The reaction is carried out in dry ether, yielding the product in 80% yield .Molecular Structure Analysis
The molecular structure of 9-Benzyl-10-methyl-9,10-dihydroacridine is derived from the structure of 10-Methyl-9,10-dihydroacridine . The benzyl group is attached to the 9-position of the acridine ring .Chemical Reactions Analysis
One of the key reactions involving 9-Benzyl-10-methyl-9,10-dihydroacridine is the benzyl group migration . When treated with n-butyl lithium, the benzyl group migrates from the 10-position to the 9-position . This rearrangement occurs intramolecularly .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Benzyl-10-methyl-9,10-dihydroacridine are similar to those of 10-Methyl-9,10-dihydroacridine . The average mass is 195.260 Da and the monoisotopic mass is 195.104797 Da .Mechanism of Action
Future Directions
properties
IUPAC Name |
9-benzyl-10-methyl-9H-acridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-14,19H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFSGMIVOKKHLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570583 | |
Record name | 9-Benzyl-10-methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-10-methyl-9,10-dihydroacridine | |
CAS RN |
150787-21-6 | |
Record name | 9-Benzyl-10-methyl-9,10-dihydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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